2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5F2NO3 |
|---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,3-benzoxazol-4-ol |
InChI |
InChI=1S/C8H5F2NO3/c9-7(10)14-8-11-6-4(12)2-1-3-5(6)13-8/h1-3,7,12H |
InChI Key |
ZDGYUXJUHVAYMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)OC(F)F)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Substituted Benzoxazole Precursors
The most common route involves cyclization of ortho-substituted phenolic derivatives with difluoromethoxy-containing reagents. A representative procedure involves:
-
Starting Material : 4-Hydroxybenzoic acid or its ester derivatives.
-
Difluoromethoxylation : Introduction of the -OCF₂H group via nucleophilic substitution using difluoromethyl triflate or halogenated precursors under basic conditions (e.g., K₂CO₃, DMF, 60–80°C).
-
Oxazole Ring Formation : Cyclization with ammonia or urea derivatives at elevated temperatures (120–150°C) in polar aprotic solvents (e.g., DMSO, NMP).
Example Protocol
-
Step 1 : 4-Hydroxybenzoic acid (10 mmol) reacts with difluoromethyl bromide (12 mmol) in DMF with K₂CO₃ (15 mmol) at 70°C for 12 h to yield 4-hydroxy-2-(difluoromethoxy)benzoic acid.
-
Step 2 : The intermediate is treated with ammonium acetate (20 mmol) in acetic anhydride at 120°C for 6 h, achieving cyclization to the target compound.
Halogenation-Functionalization Approach
This method modifies preformed benzoxazole cores:
-
Bromination : Electrophilic bromination at the 4-position using N-bromosuccinimide (NBS) in acetic acid (Yield: 70–94%).
-
Hydroxylation : Hydrolysis of the brominated intermediate under acidic or basic conditions (e.g., NaOH/H₂O, 100°C) to introduce the -OH group.
-
Difluoromethoxy Installation : Coupling with difluoromethoxide sources (e.g., AgOCF₂H) via Ullmann or Buchwald-Hartwig reactions.
Optimization Data
| Step | Reagent/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, AcOH, 20°C, 4h | 94% | 98% |
| Hydroxylation | 6M NaOH, 100°C, 2h | 82% | 95% |
| OCF₂H Coupling | AgOCF₂H, CuI, DMF, 110°C | 68% | 97% |
Key Challenges and Solutions
Regioselectivity in Cyclization
Stability of Difluoromethoxy Group
-
Issue : Hydrolytic degradation under strong acidic/basic conditions.
-
Mitigation : Conduct OCF₂H installation at late-stage synthesis to minimize exposure.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization Route | High atom economy; fewer steps | Requires harsh cyclization conditions |
| Halogenation-Functionalization | Better control over substitution | Multi-step; lower overall yield |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The hydroxy group at position 4 activates the aromatic ring toward electrophilic substitution, while the difluoromethoxy group at position 2 exerts electron-withdrawing effects. Key reactions include:
Nucleophilic Aromatic Substitution (NAS)
The difluoromethoxy group undergoes substitution under strong nucleophilic conditions:
Oxidative Transformations
The phenolic hydroxy group and heterocyclic ring are susceptible to oxidation:
Cycloaddition Reactions
The benzoxazole core participates as a diene in Diels-Alder reactions:
Functional Group Interconversion
The hydroxy group undergoes derivatization:
| Reaction Type | Reagent | Product | Notes |
|---|---|---|---|
| Acylation | Ac₂O, pyridine | 4-Acetoxy derivative | Improved lipophilicity |
| Alkylation | MeI, K₂CO₃ | 4-Methoxy analog | Alters hydrogen-bonding capacity |
Ring-Opening and Rearrangements
Under extreme conditions, the oxazole ring undergoes structural changes:
Key Analytical Data
Reaction monitoring employs:
-
HPLC : Retention time shifts (e.g., 12.3 → 14.7 min for nitrated derivative)
-
¹H NMR : Characteristic shifts (e.g., δ 10.2 ppm for phenolic proton disappearance upon acylation)
-
MS : Molecular ion peaks matching predicted m/z values (e.g., [M+H]⁺ 201.13 for parent compound)
This compound’s reactivity profile highlights its versatility as a synthetic building block, particularly in medicinal chemistry for kinase inhibitor development and fluorinated drug candidates . Further studies are needed to explore catalytic asymmetric reactions and green chemistry applications.
Scientific Research Applications
Medicinal Chemistry
2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole has garnered attention for its potential therapeutic applications:
- Neuroprotective Effects : Studies have shown that derivatives of benzo[d]oxazole, including this compound, exert neuroprotective effects against β-amyloid-induced toxicity in neuronal cell lines. For instance, a series of synthesized derivatives demonstrated reduced expression of pro-apoptotic factors and improved cell viability in models of Alzheimer's disease .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Some derivatives exhibited comparable efficacy to donepezil, a well-known AChE inhibitor, suggesting that this compound may serve as a lead compound for developing new anti-Alzheimer's agents .
Biological Research
- Receptor Binding Studies : The unique structure of this compound allows it to interact with various biological targets, including receptors involved in neurotransmission and inflammation. Research has focused on elucidating the binding affinities and mechanisms through which this compound exerts its biological effects .
- Toxicological Assessments : Comparative studies have evaluated the toxicity profiles of this compound against known compounds like donepezil. Results indicate that while both compounds affect heart rate and other physiological parameters, this compound exhibits lower toxicity levels, making it a safer alternative for further development .
Material Science
The compound's properties make it suitable for applications in materials science:
- Non-linear Optical Materials : Due to its unique electronic structure, this compound is being explored for use in advanced materials with non-linear optical properties. These materials are critical for developing photonic devices and sensors .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole involves its interaction with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to form non-covalent interactions with these targets, leading to specific biological effects . The pathways involved in its mechanism of action are often studied using computational methods to understand its behavior at the molecular level .
Comparison with Similar Compounds
Table 1: Substituent Effects on Benzoxazole/Benzimidazole Derivatives
Key Observations :
- Electron-Withdrawing Groups: The fluorosulfonyl group in enhances fluorescence and reactivity, making it suitable for probe development .
- Halogen Substituents : Bromine in 2-(4-bromophenyl)benzo[d]oxazole facilitates cross-coupling reactions (e.g., Suzuki), whereas the difluoromethoxy group may reduce reactivity but increase metabolic stability .
- Hydroxyl vs. Thiol Groups : The 4-hydroxy group in the target compound offers hydrogen-bonding capability, unlike the thiol group in ’s benzimidazole, which may form disulfide bonds or metal chelates .
Key Findings :
- Fluorescent Probes : The fluorosulfonyl benzoxazole in exhibits strong fluorescence, suggesting the target compound’s difluoromethoxy group could similarly modulate electronic properties for sensing applications .
- Pharmaceutical Potential: Fluorinated benzimidazoles in and show antimicrobial and enzyme-inhibitory activities, implying that the target compound’s difluoromethoxy and hydroxy groups might enhance binding to biological targets .
Biological Activity
2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole is a fluorinated organic compound recognized for its potential biological activities. Its unique structure, characterized by a difluoromethoxy group and a hydroxy group attached to a benzo[d]oxazole ring, suggests various applications in medicinal chemistry and biological research. This article reviews the biological activity of this compound, including antimicrobial, anticancer, and enzyme inhibition properties.
- Molecular Formula : C8H5F2NO3
- Structure : The compound features a difluoromethoxy group (-OCHF2) and a hydroxy group (-OH) on the benzo[d]oxazole framework.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings highlight the compound's potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Recent studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
The results indicate that this compound may serve as a lead compound for developing new anticancer therapies .
Enzyme Inhibition
The compound has shown promising results in inhibiting key enzymes involved in various biological processes. Notably, it has been studied for its inhibitory effects on tyrosinase, an enzyme crucial for melanin production.
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Tyrosinase | 40.42 ± 3.70 | Competitive |
This competitive inhibition suggests that the compound could be useful in treating hyperpigmentation disorders .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound contributes to its biological activity. The presence of the difluoromethoxy group enhances lipophilicity and binding affinity to biological targets, while the hydroxy group plays a crucial role in enzyme interactions.
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial effectiveness of various derivatives of benzo[d]oxazole, this compound exhibited superior activity against multi-drug resistant strains, highlighting its potential role in addressing antibiotic resistance .
- Anticancer Mechanism : A detailed investigation into the mechanism of action revealed that the compound triggers oxidative stress pathways leading to apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(difluoromethoxy)-4-hydroxybenzo[d]oxazole, and what reaction conditions optimize yield?
- The compound can be synthesized via condensation reactions involving halogenated intermediates. For example, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole reacts with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride in the presence of an inorganic base, followed by oxidation to form sulfoxide derivatives . Refluxing in ethanol with glacial acetic acid as a catalyst (similar to triazole derivatives) may improve yields, while purification via recrystallization (water-ethanol mixtures) ensures high purity .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- High-performance liquid chromatography (HPLC) is essential for detecting impurities like sulfone byproducts (e.g., during oxidation steps) . Structural confirmation requires nuclear magnetic resonance (NMR) for hydrogen/carbon environments, infrared spectroscopy (IR) for functional groups (e.g., hydroxyl, difluoromethoxy), and mass spectrometry (GC-MS) for molecular weight validation . Polarimetry can confirm enantiomeric purity if chiral centers exist .
Advanced Research Questions
Q. How does benzannulation at the oxazole moiety influence excited-state intramolecular proton transfer (ESIPT) and fluorescence properties?
- Benzannulation (e.g., extending π-conjugation via fused benzene rings) alters charge transfer dynamics in the S₁ state, increasing energy barriers for proton transfer. This results in red- or blue-shifted emission depending on substitution patterns. Hybrid DFT functionals (B3LYP, PBE0) accurately model these effects, while experimental validation via UV-Vis and fluorescence spectroscopy quantifies Stokes shifts .
Q. What methodologies address stability challenges during synthesis and storage?
- Light-sensitive intermediates require amber glassware and low-actinic conditions to prevent degradation . Overoxidation during synthesis is mitigated by controlling reaction time and oxidizing agent concentration (e.g., avoiding excessive sulfone formation from sulfoxide intermediates) . Stability under varying pH and temperature can be assessed via accelerated degradation studies using HPLC-UV .
Q. How can computational modeling predict the compound’s reactivity in substitution reactions?
- Density functional theory (DFT) calculations evaluate the chloromethyl group’s leaving ability and charge distribution on the oxazole ring. Transition state analysis identifies regioselectivity in nucleophilic substitutions, while frontier molecular orbital (FMO) theory predicts sites for electrophilic attack .
Q. What strategies resolve contradictions in reported biological activity data for oxazole derivatives?
- Discrepancies may arise from impurities or stereochemical variations. Orthogonal analytical methods (e.g., chiral HPLC, 2D-NMR) differentiate active enantiomers from inactive forms. Comparative bioassays under standardized conditions (e.g., fixed cell lines, identical solvent controls) isolate structural determinants of activity .
Q. How does the difluoromethoxy group influence metabolic stability compared to non-fluorinated analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
